Anti-Herpesvirus Activity: MFPT Demonstrates Potency Comparable to Acyclovir Against HSV-1
In a direct in vitro assay, the target compound, (1R,2R)-1-(5′-methylfur-3′-yl)propane-1,2,3-triol (MFPT), inhibited Herpes Simplex Virus type 1 (HSV-1) replication with an IC₅₀ of 1.2 µM [1]. This potency is within the same order of magnitude as the established clinical antiviral acyclovir, which has reported IC₅₀ values of 0.85 µM against HSV-1 under comparable conditions [2]. This distinguishes MFPT from other furan-based natural products that lack such potent anti-herpetic activity.
| Evidence Dimension | In vitro antiviral potency against HSV-1 |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 µM |
| Comparator Or Baseline | Acyclovir, IC₅₀ = 0.85 µM |
| Quantified Difference | Approximately 1.4-fold less potent than acyclovir |
| Conditions | In vitro plaque reduction assay |
Why This Matters
For virology researchers, this data positions MFPT as a valuable tool compound or lead scaffold for developing anti-herpetic agents with a mechanism of action distinct from nucleoside analogs like acyclovir.
- [1] Hayashi, K., Kawahara, K., Nakai, C., Sankawa, U., Seto, H., & Hayashi, T. (2000). Evaluation of (1R,2R)-1-(5′-methylfur-3′-yl)propane-1,2,3-triol, a sphydrofuran derivative isolated from a Streptomyces species, as an anti-herpesvirus drug. *Journal of Antimicrobial Chemotherapy*, 46(2), 181–189. View Source
- [2] InvivoChem. Acyclovir sodium. Product Information. View Source
